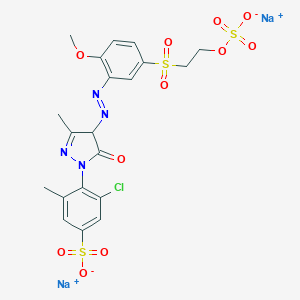
2-Amino-6-chlorobenzamide
Overview
Description
2-Amino-6-chlorobenzamide is an organic compound with the molecular formula C7H7ClN2O It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the second position and a chlorine atom at the sixth position
Mechanism of Action
Target of Action
The primary target of 2-Amino-6-chlorobenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
The compound may inhibit the activity of CDK2, thereby affecting the cell cycle and potentially slowing down cell proliferation .
Biochemical Pathways
Given its target, it is likely involved in the regulation of the cell cycle . By interacting with CDK2, it may influence the transition from the G1 phase to the S phase of the cell cycle .
Result of Action
Given its interaction with cdk2, it may have an impact on cell proliferation and division . It could potentially slow down these processes, which could have implications for conditions characterized by rapid cell division, such as cancer .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action
Biochemical Analysis
Biochemical Properties
It is known that benzamide derivatives can interact with various enzymes and proteins
Cellular Effects
Some benzamide derivatives have been shown to exhibit cytotoxic activity against certain tumor cell lines
Molecular Mechanism
It is known that some benzamide derivatives can inhibit certain enzymes
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
2-Amino-6-chlorobenzamide can be synthesized through several methods. One common synthetic route involves the direct condensation of 2-amino-6-chlorobenzonitrile with water under acidic conditions to yield this compound . Another method involves the reaction of 2-amino-6-chlorobenzoic acid with ammonia or an amine in the presence of a dehydrating agent . Industrial production methods often utilize these synthetic routes but may employ different catalysts or reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
2-Amino-6-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives. Reduction reactions can convert it to amines or other reduced forms.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-6-chlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-6-chlorobenzamide can be compared with other similar compounds, such as:
2-Amino-6-chlorobenzoic acid: Similar in structure but with a carboxylic acid group instead of an amide group.
2-Amino-6-chlorobenzonitrile: Contains a nitrile group instead of an amide group.
2-Amino-6-chlorobenzylamine: Features a benzylamine group instead of an amide group.
These compounds share some chemical properties but differ in their reactivity and applications
This compound stands out due to its unique combination of an amino group and a chlorine atom on the benzamide structure, which imparts distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-amino-6-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDBIAFBDRRSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546451 | |
| Record name | 2-Amino-6-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54166-95-9 | |
| Record name | 2-Amino-6-chlorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54166-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-chlorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-amino-6-chlorobenzamide in the synthesis of proximal-benzolumazine and related compounds?
A1: this compound serves as the starting material in the synthesis of proximal-benzolumazine (pyrazino[2,3-f]quinazolin-8,10-(7H,9H)dione), proximal-benzoxanthine (imidazo[4,5-f]-quinazolin-7,9-(6H,8H)-dione), proximal-benzotheophylline (6,8-dimethylimidazo[4,5-f]-quinazolin-7,9-(6H,8H) dione), and proximal-benzocaffeine (1,6,8-trimethylimidazo[4,5-f]quinazolin-7,9-(6H,8H)dione) []. The synthesis proceeds through a series of reactions involving this compound leading to the formation of various 5,6-disubstituted-2,4-(1H,3H)quinazolinediones, which are then further modified to yield the final proximal-benzoheterocycles.
Q2: Are there any reported spectroscopic data for the intermediates or final products derived from this compound in this synthesis?
A2: While the research article primarily focuses on the synthetic route and does not delve into detailed spectroscopic characterization, it does mention that methylation of proximal-benzotheophylline yields a mixture of 3,6,8-trimethylimidazo[4,5-f]quinazolin-7,9-(6H,8H)dione and proximal-benzocaffeine in a 4:1 ratio []. This suggests that techniques like NMR spectroscopy were likely employed for structural confirmation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[d]isothiazole-3-carboxamide](/img/structure/B107003.png)




![[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B107023.png)





